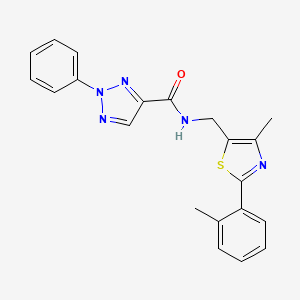
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It is a derivative of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the research group of Shi synthesized a number of thiazolyl-chalcones (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones and assessed the activity of these compounds against different cancer cell lines .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis : A wide range of studies have focused on synthesizing heterocyclic compounds that incorporate the 1,2,3-triazole moiety due to its significance in medicinal chemistry. For instance, the synthesis of 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole groups has been explored. These compounds were obtained through reactions involving thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to produce various derivatives. These synthetic pathways offer a foundation for developing compounds with potential biological activities (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Antimicrobial and Antifungal Properties : Several synthesized derivatives have been studied for their antimicrobial and antifungal properties. For example, thiazole-5-carboxamide derivatives have shown varied biological activities, including antibacterial and antifungal effects. These studies contribute to the understanding of how structural variations in these compounds affect their biological efficacy (Mhaske et al., 2011).
Antimycobacterial Activity : The development of new thiazole and pyrazole clubbed 1,2,3-triazol derivatives has been undertaken with the aim of finding potent antimycobacterial and antibacterial agents. This research is crucial for addressing the need for new treatments against resistant strains of bacteria (Jagadale et al., 2020).
Anticancer Activity : Certain derivatives have been investigated for their potential anticancer activities. The synthesis and evaluation of various heterocyclic compounds, including those incorporating the triazole moiety, have been explored to identify compounds with promising anticancer properties. Such studies are essential for the discovery of new therapeutic agents (Ravinaik et al., 2021).
Direcciones Futuras
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, a part of the compound , has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This suggests potential future directions for the development and study of this compound and its derivatives.
Propiedades
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-6-7-11-17(14)21-24-15(2)19(28-21)13-22-20(27)18-12-23-26(25-18)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCJMJSGFMOMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
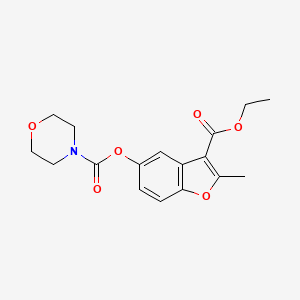
![methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)


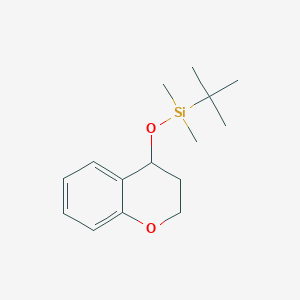


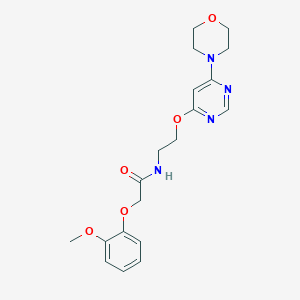

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2772105.png)
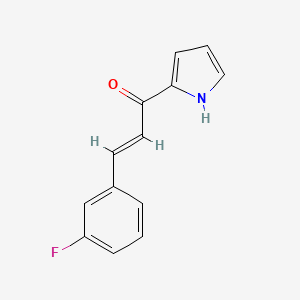
![2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione](/img/structure/B2772108.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide](/img/structure/B2772109.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2772110.png)
